

Physicochemical Characterization of 4-Phenylisoxazol-5-ol: A Technical Guide

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Compound of Interest

Compound Name: 4-Phenylisoxazol-5-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of **4-Phenylisoxazol-5-ol**. Due to its tautomeric nature, this compound predominantly exists as 4-Phenylisoxazol-5(4H)-one. This document will focus on the characterization of this more stable tautomer, presenting available data, outlining experimental protocols for its synthesis and analysis, and visualizing key workflows relevant to its study.

Core Physicochemical Properties

The direct experimental data for 4-Phenylisoxazol-5(4H)-one is limited in publicly available literature. The following table summarizes the known information for the parent compound and its derivatives, alongside predicted values for the core molecule.

Property	Value	Source/Method
Molecular Formula	C ₉ H ₇ NO ₂	Calculated
Molecular Weight	161.16 g/mol	Calculated
Melting Point	Not available. (For 3-phenyl-5-isoxazolone: 155-158 °C)	Analog data
Boiling Point	Not available	-
Solubility	Not available	-
pKa (acidic)	~ 6-8 (Predicted)	Computational Prediction
logP	~ 1.5-2.5 (Predicted)	Computational Prediction

Note: Predicted values are estimations based on computational models and should be confirmed by experimental data. The melting point of the constitutional isomer 3-phenyl-5-isoxazolone is provided for reference.

Synthesis and Characterization

The synthesis of 4-substituted-isoxazol-5(4H)-ones is well-documented and typically proceeds via a one-pot, three-component reaction.

Experimental Protocol: Synthesis of 4-Phenylisoxazol-5(4H)-one

This protocol is a representative method based on the synthesis of related isoxazol-5(4H)-one derivatives.

Materials:

- Ethyl 2-phenylacetoacetate
- Hydroxylamine hydrochloride (NH₂OH·HCl)
- A suitable base (e.g., sodium acetate, sodium hydroxide)

- A suitable solvent (e.g., ethanol, water)

Procedure:

- Dissolve ethyl 2-phenylacetoacetate (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in the chosen solvent.
- Add the base (1.1 equivalents) to the reaction mixture.
- Stir the mixture at room temperature or under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.
- Filter the crude product, wash with cold water, and dry.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-Phenylisoxazol-5(4H)-one.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl_3 or $\text{DMSO}-d_6$). The expected spectrum would show signals for the phenyl protons and the methylene protons on the isoxazole ring. For substituted analogs like (Z)-4-(2-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one, aromatic protons appear in the range of δ 7.0-8.0 ppm, and the methoxy protons around δ 3.9 ppm.[\[1\]](#)
- ^{13}C NMR: Acquire the spectrum in the same solvent. The carbonyl carbon ($\text{C}=\text{O}$) is expected to appear significantly downfield. For related structures, signals for the isoxazole ring carbons are observed in the range of δ 160-170 ppm ($\text{C}=\text{O}$ and $\text{C}=\text{N}$).[\[2\]](#)

2. Infrared (IR) Spectroscopy:

- Prepare a sample as a KBr pellet or a thin film.

- The IR spectrum is expected to show a strong absorption band for the carbonyl group (C=O) around 1700-1750 cm^{-1} .
- Bands corresponding to C=N stretching of the isoxazole ring are also expected around 1614-1625 cm^{-1} .^[3]
- Aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions.

3. Mass Spectrometry (MS):

- Analyze the sample using a suitable ionization technique (e.g., ESI, EI).
- The mass spectrum should show a molecular ion peak $[\text{M}]^+$ or a protonated molecular ion peak $[\text{M}+\text{H}]^+$ corresponding to the molecular weight of the compound (161.16 g/mol).

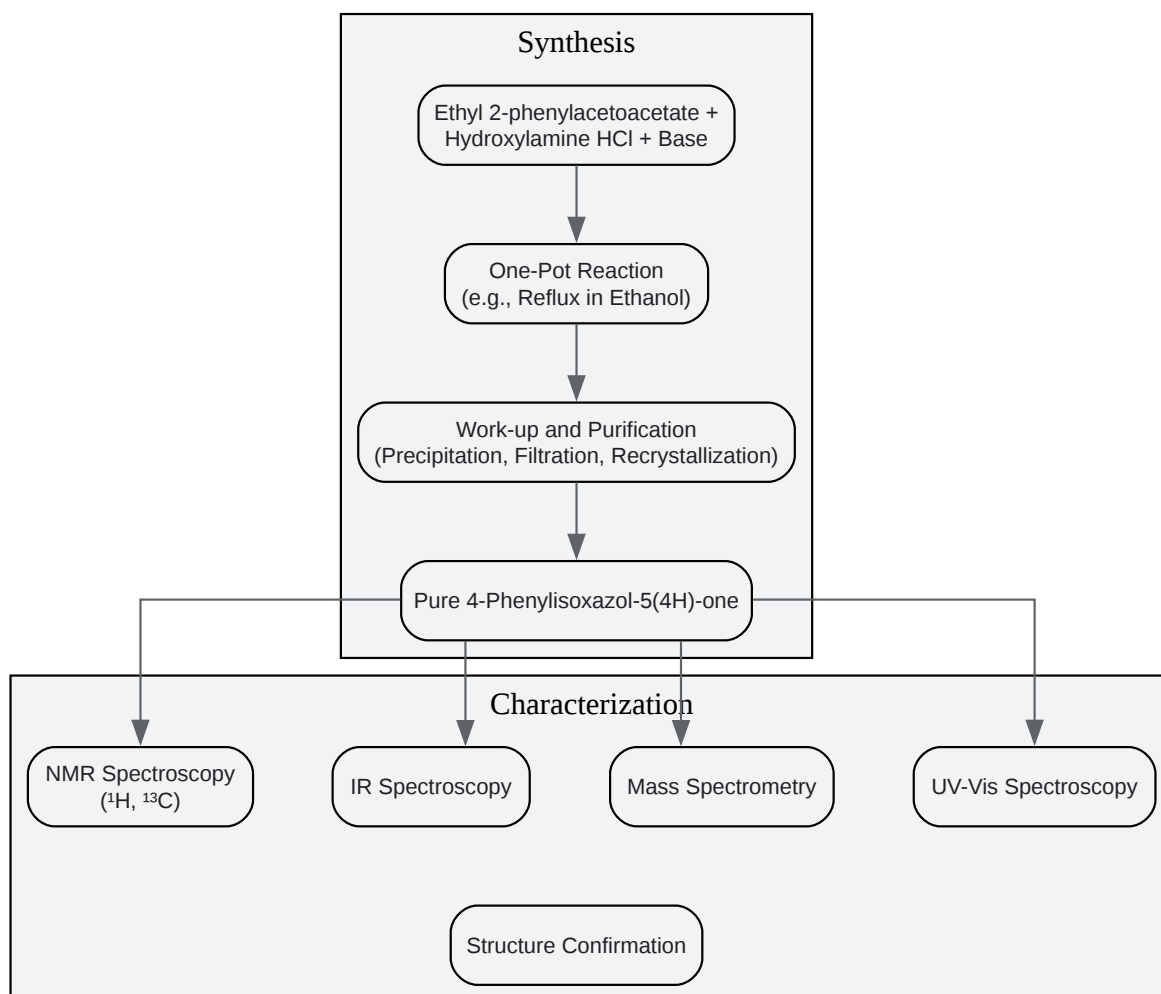
4. Ultraviolet-Visible (UV-Vis) Spectroscopy:

- Dissolve the sample in a UV-transparent solvent (e.g., ethanol, cyclohexane).
- The UV-Vis spectrum of related phenylisoxazoles shows absorption maxima in the UV region, typically between 250 and 310 nm, arising from π - π^* transitions of the conjugated system.^[4]

Visualized Workflows

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of 4-Phenylisoxazol-5(4H)-one.

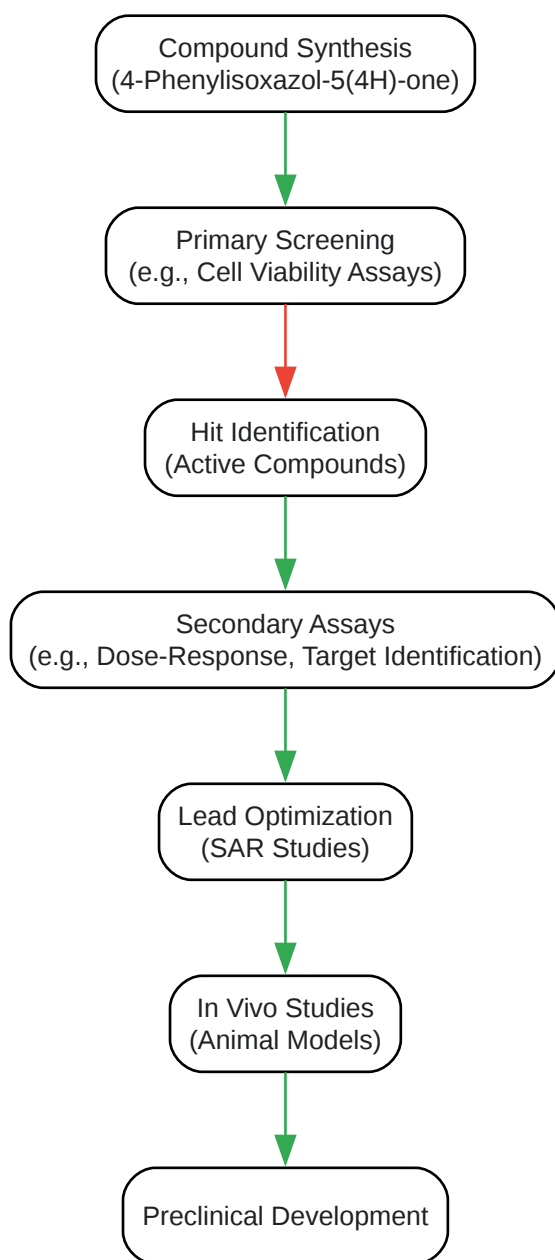


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Synthesis and characterization workflow for 4-Phenylisoxazol-5(4H)-one.

General Biological Screening Cascade

As isoxazole derivatives are known for their diverse biological activities, a synthesized compound like 4-Phenylisoxazol-5(4H)-one would typically undergo a screening cascade to identify potential therapeutic applications.



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A general workflow for the biological evaluation of a novel chemical entity.

Conclusion

This technical guide consolidates the available information on the physicochemical properties of **4-Phenylisoxazol-5-ol**, with a necessary focus on its stable tautomer, 4-Phenylisoxazol-5(4H)-one. While direct experimental data for the unsubstituted core molecule is sparse, a clear pathway for its synthesis and characterization can be established based on the extensive

literature on its derivatives. The provided protocols and workflows offer a solid foundation for researchers and drug development professionals to synthesize, characterize, and evaluate the biological potential of this isoxazole derivative. Further experimental investigation is crucial to fully elucidate its physicochemical profile and explore its potential applications.

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